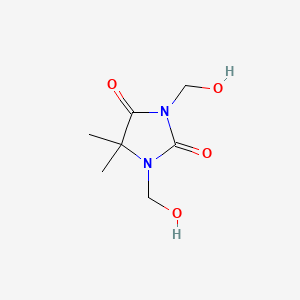

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 77.3 g/100 ccin ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDISUOETYTPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035217 | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

198-200 °C, decomposes with boiling | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm at 21 °C /OECD Guideline 109/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C | |

| Record name | DMDM hydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Powder | |

CAS No. |

6440-58-0 | |

| Record name | DMDM Hydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006440580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylol-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMDM HYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYR0546TOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/ | |

| Record name | 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a heterocyclic organic compound belonging to the hydantoin class. It is widely utilized as an antimicrobial preservative in a variety of consumer and industrial products, most notably in cosmetics and personal care items. Its efficacy stems from its ability to act as a formaldehyde-releasing agent, providing a slow and sustained release of formaldehyde, which is a potent broad-spectrum biocide. This technical guide provides a comprehensive overview of the basic properties, synthesis, analysis, and antimicrobial function of DMDM hydantoin.

Core Properties

DMDM hydantoin is a white, crystalline solid that is highly soluble in water.[1] It is valued for its stability over a wide range of pH and temperatures, making it a versatile preservative for various formulations.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of DMDM hydantoin are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₄ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White, crystalline powder | [1] |

| Melting Point | 98-102 °C | |

| Boiling Point | Decomposes upon boiling | |

| Solubility in Water | Highly soluble | [1] |

| pH (as is) | 6.5 - 7.5 | [3] |

| Total Formaldehyde Content | 17.0 - 19.0% | [4] |

| Free Formaldehyde Content | < 2% | [4] |

Antimicrobial Spectrum

DMDM hydantoin exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of a wide range of microorganisms. Its primary function is to prevent the spoilage of products by controlling microbial contamination.

| Microorganism Type | Efficacy |

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Yeasts | Effective |

| Molds | Effective |

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of DMDM hydantoin is not inherent to the molecule itself but is a result of its controlled decomposition in aqueous environments to release formaldehyde. Formaldehyde is a highly reactive electrophile that inactivates microorganisms by cross-linking with proteins and nucleic acids, disrupting essential cellular functions and leading to cell death.

The following diagram illustrates the formaldehyde release mechanism from DMDM hydantoin and its subsequent antimicrobial action.

Caption: Formaldehyde release from DMDM hydantoin and its antimicrobial action.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis, purification, and analysis of DMDM hydantoin, as well as a protocol for evaluating its antimicrobial efficacy.

Synthesis of this compound

This protocol describes the synthesis of DMDM hydantoin from 5,5-dimethylhydantoin and formaldehyde.

Materials:

-

5,5-dimethylhydantoin

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 1 mole of 5,5-dimethylhydantoin in distilled water.

-

Slowly add 2.2 moles of 37% formaldehyde solution to the flask while stirring.

-

Adjust the pH of the reaction mixture to 8.0-8.5 using a sodium hydroxide solution.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be used as an aqueous solution or crystallized by cooling to below 10°C.[1]

Caption: Workflow for the synthesis of DMDM hydantoin.

Purification by Recrystallization

For obtaining a solid, purified product, recrystallization can be performed.

Materials:

-

Crude DMDM hydantoin solution

-

Ethanol

-

Beaker

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Concentrate the aqueous solution of DMDM hydantoin under reduced pressure to obtain a viscous syrup.

-

Dissolve the syrup in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of DMDM hydantoin in a given sample.[5]

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of water and methanol (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of DMDM hydantoin of known concentrations in the mobile phase.

-

Sample Preparation: Accurately weigh a sample containing DMDM hydantoin and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

-

Quantification: Determine the concentration of DMDM hydantoin in the sample by comparing its peak area to the calibration curve.

Determination of Formaldehyde Release

This protocol allows for the quantification of formaldehyde released from DMDM hydantoin.[6][7]

Materials:

-

DMDM hydantoin solution

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile

-

HPLC system with UV detector (as described in 4.3)

Procedure:

-

Incubate a known concentration of DMDM hydantoin in an aqueous buffer at a specific pH and temperature for a defined period.

-

At various time points, take aliquots of the solution.

-

Derivatize the released formaldehyde by reacting the aliquot with a DNPH solution.

-

Analyze the resulting formaldehyde-DNPH derivative by HPLC. A C18 column with a mobile phase of acetonitrile and water is typically used, with detection at 360 nm.

-

Quantify the amount of formaldehyde released by comparing the peak area of the derivative to a standard curve prepared from known concentrations of formaldehyde.

Antimicrobial Efficacy Testing (Challenge Test)

This protocol evaluates the effectiveness of DMDM hydantoin as a preservative in a cosmetic formulation.

Materials:

-

Cosmetic formulation with and without DMDM hydantoin

-

Cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

-

Sterile containers

-

Incubator

-

Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

-

Prepare two batches of the cosmetic formulation: one with a specific concentration of DMDM hydantoin and a control batch without any preservative.

-

Inoculate a known quantity of a mixed culture of the test microorganisms into each batch.

-

Store the inoculated samples at a controlled temperature (e.g., 20-25°C).

-

At specified intervals (e.g., 7, 14, and 28 days), take samples from each batch and perform a plate count to determine the number of viable microorganisms.

-

Compare the microbial counts in the preserved formulation to the control. A significant reduction in the microbial population in the sample containing DMDM hydantoin indicates its preservative efficacy.

Applications in Research and Drug Development

While the primary application of DMDM hydantoin is as a preservative in cosmetics and personal care products, its role as a controlled formaldehyde-releasing agent has garnered interest in other areas.[8]

-

Biopreservation: Research is exploring its use as an alternative to formalin for the preservation of biological specimens, as it may be less damaging to DNA.[8]

-

Antimicrobial Coatings: The development of materials and surfaces with antimicrobial properties is an active area of research, and formaldehyde-releasing compounds like DMDM hydantoin could be incorporated into such systems.

-

Drug Delivery: Although not a direct application, the principles of controlled release from a parent molecule, as demonstrated by DMDM hydantoin, are fundamental to many drug delivery systems.

Conclusion

This compound is a well-characterized and effective antimicrobial preservative. Its utility is derived from its ability to slowly release formaldehyde, providing long-lasting protection against microbial contamination in a wide array of products. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with or considering the use of this compound. Further research into its potential applications beyond preservation may unveil new opportunities for this versatile molecule.

References

- 1. DMDM Hydantoin Antimicrobial in Cosmetics & Personal Care [periodical.knowde.com]

- 2. This compound | 6440-58-0 | Buy Now [molport.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. DMDM Hydantoin -1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | PDF [slideshare.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of DMDM Hydantoin

Introduction

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a heterocyclic organic compound belonging to the hydantoin class.[1][2] It is widely utilized in the cosmetics and personal care industries as a preservative due to its broad-spectrum antimicrobial properties.[1][3][4] DMDM hydantoin functions as a formaldehyde-releasing agent, which creates an environment unfavorable for the proliferation of microorganisms such as fungi, yeast, and bacteria.[2][3][5] This guide provides a detailed examination of its chemical structure and a comprehensive overview of its synthesis, including experimental protocols and quantitative data.

Chemical Structure

DMDM hydantoin has the chemical formula C7H12N2O4 and a molar mass of 188.18 g/mol .[2][6] Its structure is characterized by a central five-membered hydantoin ring, which is a derivative of imidazolidine with carbonyl groups at positions 2 and 4. The 5-position of the ring is substituted with two methyl groups. The nitrogen atoms at positions 1 and 3 are each substituted with a hydroxymethyl group (-CH2OH). The IUPAC name for this compound is this compound.[1][3]

Synthesis of DMDM Hydantoin

The industrial synthesis of DMDM hydantoin is a two-step process. The first step involves the synthesis of the precursor, 5,5-dimethylhydantoin, followed by its reaction with formaldehyde to yield the final product.

Step 1: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs Reaction

The most common method for synthesizing 5,5-dimethylhydantoin is the Bucherer-Bergs reaction.[7][8] This is a multicomponent reaction that involves heating an aldehyde or ketone (in this case, acetone) with potassium or sodium cyanide and ammonium carbonate in an aqueous alcohol solution.[7][8][9]

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

-

Reaction Setup: In a well-ventilated fume hood, a mixture of acetone, potassium cyanide (2 moles), and ammonium carbonate (4 moles) is prepared in a 50% aqueous ethanol solution.[8]

-

Heating and Reaction: The mixture is heated to a temperature of 60-70°C.[7][8] The reaction is typically allowed to proceed for several hours with stirring until completion.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The 5,5-dimethylhydantoin product often crystallizes out of the solution. The crude product is then collected by filtration.

-

Recrystallization: The crude 5,5-dimethylhydantoin is dissolved in a minimal amount of boiling water, treated with activated charcoal to remove colored impurities, and filtered while hot. The filtrate is then cooled to induce recrystallization, yielding purified 5,5-dimethylhydantoin, which is collected by filtration and dried.[10]

Step 2: Synthesis of DMDM Hydantoin

DMDM hydantoin is produced by the reaction of 5,5-dimethylhydantoin with formaldehyde.[1][11] This reaction involves the addition of formaldehyde to the nitrogen atoms of the hydantoin ring.

Experimental Protocol: Synthesis of DMDM Hydantoin

-

Reaction Setup: 5,5-dimethylhydantoin is mixed with an aqueous solution of formaldehyde (typically 37% by weight, also known as formalin).[1][3] The molar ratio of formaldehyde to 5,5-dimethylhydantoin can vary depending on the desired product composition.

-

Reaction Conditions: The reaction conditions, including temperature and pH, are controlled to achieve the desired product. Two common sets of conditions are:

-

Product Formation: The reaction mixture is stirred for a specified period to ensure the completion of the hydroxymethylation reaction, resulting in the formation of DMDM hydantoin. The final product is typically an aqueous solution.

Quantitative Data for DMDM Hydantoin Synthesis

The following table summarizes the key quantitative parameters for the synthesis of DMDM hydantoin:

| Parameter | Value | Reference |

| Precursors | 5,5-Dimethylhydantoin, Formaldehyde | [1][11] |

| Formaldehyde to Dimethylhydantoin Molar Ratio | 2:1 to 5:1 | [1][3] |

| Reaction Temperature | 38 - 84°C | [1][3] |

| pH | 8.1 - 8.3 (for lower temperature synthesis) | [1][3] |

| Formaldehyde Concentration | 37% aqueous solution (formalin) | [1] |

| Product Purity | 94-98% DMDM hydantoin | [1] |

| Byproduct | 2.5-3.0% Monomethyloldimethylhydantoin | [1] |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of DMDM hydantoin, starting from the Bucherer-Bergs reaction to form the 5,5-dimethylhydantoin intermediate, followed by its reaction with formaldehyde.

Caption: Synthesis pathway of DMDM hydantoin.

References

- 1. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DMDM hydantoin - Wikipedia [en.wikipedia.org]

- 3. specialchem.com [specialchem.com]

- 4. DMDM Hydantoin - Belchem [belchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

- 7. cneasychem.com [cneasychem.com]

- 8. View Attachment [cir-reports.cir-safety.org]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. makingcosmetics.com [makingcosmetics.com]

In-Depth Technical Guide: The Mechanism of Action of DMDM Hydantoin as a Formaldehyde-Releaser

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMDM hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione) is a widely utilized antimicrobial preservative in the cosmetics and personal care industry. Its efficacy stems from its function as a "formaldehyde-releaser," providing a slow and sustained release of formaldehyde to inhibit microbial growth and prevent product spoilage. This technical guide delineates the core mechanism of action of DMDM hydantoin, focusing on the chemical kinetics and equilibrium of formaldehyde release, the influence of environmental factors, and the analytical methodologies for its quantification. The information presented herein is intended to provide a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in formulation, product stability, and safety assessments.

The Chemistry of Formaldehyde Release

The preservative action of DMDM hydantoin is predicated on the hydrolytic cleavage of its N-hydroxymethyl groups. This chemical decomposition results in the liberation of formaldehyde and the formation of 5,5-dimethylhydantoin (DMH) as the primary metabolite.[1][2][3] This process is a reversible equilibrium, ensuring a sustained low concentration of free formaldehyde in the product over its shelf life.[4]

The antimicrobial activity is primarily attributed to the released formaldehyde, which is a potent biocide. Formaldehyde exerts its effect by cross-linking proteins and nucleic acids in microorganisms, thereby disrupting essential cellular functions and leading to cell death. The gradual release mechanism is crucial, as it maintains a microbiostatically effective concentration of formaldehyde without reaching levels that would be irritating to most consumers.

Kinetics and Equilibrium of Formaldehyde Release

Influence of pH and Temperature

The rate of hydrolysis of DMDM hydantoin, and consequently the release of formaldehyde, is significantly dependent on the pH and temperature of the formulation. Generally, the rate of formaldehyde release increases with both higher pH and higher temperature.[2] This is a critical consideration for formulation scientists, as the stability of the preservative system can be modulated by adjusting these parameters.

Table 1: Hydrolysis Half-Life of DMDM Hydantoin at Various pH and Temperature Conditions

| Temperature (°C) | pH | Hydrolysis Half-Life |

| 25 | 4 | > 1 year |

| 25 | 7 | < 1 day |

| 25 | 9 | < 1 day |

| 35 | 4 | No hydrolysis observed |

| 35 | 7 | 10.7 hours |

| 35 | 9 | < 1 hour |

Data compiled from PubChem.

Degradation Pathway and Products

The primary degradation pathway of DMDM hydantoin in an aqueous environment is the stepwise hydrolysis of the two N-hydroxymethyl groups, yielding formaldehyde and 5,5-dimethylhydantoin.

Diagram 1: Hydrolysis of DMDM Hydantoin

Caption: Stepwise hydrolysis of DMDM hydantoin to 5,5-dimethylhydantoin with the release of two molecules of formaldehyde.

While formaldehyde and 5,5-dimethylhydantoin are the principal degradation products, the complex matrix of a cosmetic formulation could potentially lead to the formation of other minor adducts or reaction products. However, detailed studies on such minor degradation pathways in commercial products are not extensively documented in the public literature.

Quantitative Analysis of Formaldehyde Release

Accurate quantification of free formaldehyde in cosmetic products containing DMDM hydantoin is essential for safety and regulatory compliance. The most common analytical approach involves derivatization of formaldehyde followed by chromatographic or spectrophotometric analysis.

Experimental Protocol: HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for its sensitivity and specificity in quantifying formaldehyde.

Diagram 2: Experimental Workflow for Formaldehyde Quantification

Caption: A typical workflow for the quantification of formaldehyde in cosmetic samples using HPLC-DNPH.

Methodology:

-

Sample Preparation: A known weight of the cosmetic product is dissolved or extracted with a suitable solvent, typically tetrahydrofuran (THF), to isolate the components of interest.

-

Derivatization: The extracted sample is reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. Formaldehyde reacts with DNPH to form a stable, yellow-colored hydrazone derivative.

-

HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C8 or C18).

-

Separation: The components of the sample are separated based on their polarity. A mobile phase, typically a mixture of acetonitrile and water, is used to elute the compounds from the column.

-

Detection: The formaldehyde-DNPH adduct is detected using a UV-Vis detector at its maximum absorbance wavelength, which is typically around 345-355 nm.

-

Quantification: The concentration of formaldehyde in the original sample is determined by comparing the peak area of the formaldehyde-DNPH adduct to a calibration curve generated from standards of known formaldehyde concentrations.

Table 2: Typical HPLC-DNPH Method Parameters

| Parameter | Value |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water gradient or isocratic |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 345 - 355 nm |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

Data on Formaldehyde Release in Cosmetic Formulations

The concentration of DMDM hydantoin in cosmetic products is regulated to ensure that the level of free formaldehyde does not exceed safety limits. In the European Union, the maximum permitted concentration of DMDM hydantoin is 0.6%.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DMDM hydantoin is safe as a cosmetic ingredient at current use levels, which are typically below 0.074%.[5]

Table 3: Measured Formaldehyde Levels in Cosmetic Products Containing DMDM Hydantoin

| Product Type | Typical DMDM Hydantoin Concentration (%) | Measured Free Formaldehyde (ppm) |

| Shampoos | 0.1 - 0.4 | 20 - 200 |

| Conditioners | 0.1 - 0.4 | 20 - 200 |

| Lotions | 0.1 - 0.3 | 10 - 150 |

| Makeup | 0.1 - 0.2 | 10 - 100 |

Note: The measured free formaldehyde levels can vary depending on the specific formulation, age of the product, and storage conditions.

Conclusion

DMDM hydantoin serves as an effective antimicrobial preservative in cosmetic and personal care products through the controlled release of formaldehyde via a pH- and temperature-dependent hydrolysis reaction. The equilibrium nature of this release ensures a sustained, low-level concentration of formaldehyde, which is sufficient for microbial inhibition while remaining below the threshold for significant skin irritation in most individuals. The quantification of released formaldehyde is reliably achieved through established analytical methods such as HPLC with DNPH derivatization. A thorough understanding of the kinetics and factors influencing this mechanism is paramount for formulators to ensure product stability, safety, and regulatory compliance.

References

- 1. Undeclared Formaldehyde Levels in Patient Consumer Products: Formaldehyde Test Kit Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a widely utilized antimicrobial preservative in the cosmetic, personal care, and industrial sectors.[1][2][3] Its efficacy stems from its function as a formaldehyde-releasing agent, providing a slow and sustained release of formaldehyde to inhibit the growth of a broad spectrum of microorganisms.[4][5][6] This technical guide provides a comprehensive overview of the antimicrobial spectrum of DMDM hydantoin, presenting quantitative data on its activity against various bacteria, yeasts, and molds. Detailed experimental protocols for determining its antimicrobial efficacy are also provided, along with a visualization of its mechanism of action.

Mechanism of Action

DMDM hydantoin's antimicrobial activity is not inherent to the molecule itself but is dependent on its ability to slowly release formaldehyde in aqueous solutions.[7][8] Formaldehyde is a potent biocide that acts non-specifically by cross-linking with proteins and nucleic acids in microorganisms, leading to disruption of cellular function and ultimately, cell death.[9] This slow-release mechanism is crucial for providing long-term preservation of products.[5]

The release of formaldehyde from DMDM hydantoin is a chemical equilibrium that is influenced by factors such as temperature, pH, and the presence of other substances in the formulation.[10][11]

Figure 1. Mechanism of formaldehyde release from DMDM Hydantoin.

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of DMDM hydantoin against a variety of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Antibacterial Activity of DMDM Hydantoin

| Microorganism | Strain (ATCC No.) | MIC (ppm of active DMDM Hydantoin) |

| Acinetobacter calcoaceticus | 17902 | 213 |

| Burkholderia cepacia | 25416 | 506 |

| Enterobacter gergoviae | 33028 | 350 |

| Escherichia coli | 8739 | 350 |

| Klebsiella pneumoniae | 10031 | 350 |

| Proteus vulgaris | 13315 | 700 |

| Pseudomonas aeruginosa | 9027 | 700 |

| Pseudomonas fluorescens | 13525 | 700 |

| Salmonella enterica | 10708 | 350 |

| Staphylococcus aureus | 6538 | 200 |

| Staphylococcus epidermidis | 12228 | 200 |

Data sourced from a technical datasheet for a commercial DMDM hydantoin product.

Table 2: Antifungal Activity of DMDM Hydantoin

| Microorganism | Type | MIC (%) |

| Candida albicans | Yeast | 0.10 |

| Aspergillus brasiliensis | Mold | 0.15 |

Data sourced from a technical datasheet for a commercial DMDM hydantoin product.[1]

Experimental Protocols

The following are generalized protocols for determining the antimicrobial efficacy of DMDM hydantoin. Specific parameters may vary based on the testing laboratory and regulatory guidelines.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of DMDM hydantoin that inhibits the growth of a specific microorganism.

Materials:

-

DMDM hydantoin stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microorganism culture in the logarithmic growth phase

-

Sterile saline or buffer

-

Incubator

Procedure:

-

Preparation of DMDM Hydantoin Dilutions: A serial two-fold dilution of the DMDM hydantoin stock solution is prepared in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: The microorganism is cultured and then suspended in sterile saline or buffer to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

-

Inoculation: Each well containing the DMDM hydantoin dilution is inoculated with the standardized microorganism suspension.

-

Controls: Positive (broth with inoculum, no DMDM hydantoin) and negative (broth only) growth controls are included on each plate.

-

Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 24-48 hours for yeasts and molds).[13]

-

Reading Results: The MIC is determined as the lowest concentration of DMDM hydantoin at which no visible growth (turbidity) of the microorganism is observed.

Figure 2. Workflow for MIC determination by broth microdilution.

Preservative Efficacy Testing (Challenge Test)

This test evaluates the effectiveness of DMDM hydantoin within a cosmetic or personal care formulation to resist microbial contamination during use.[14][15]

Materials:

-

Final product formulation containing DMDM hydantoin

-

Standardized cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)[14]

-

Sterile containers for the product

-

Neutralizing broth

-

Plating medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

-

Incubator

Procedure:

-

Inoculation: The final product is divided into separate containers for each challenge microorganism. Each container is then inoculated with a standardized suspension of one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL.

-

Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), a sample is taken from each inoculated container.[5]

-

Neutralization and Dilution: The preservative action in the sample is neutralized by diluting it in a suitable neutralizing broth. Serial dilutions are then prepared.

-

Plating: Aliquots of the dilutions are plated onto the appropriate agar medium.

-

Incubation: The plates are incubated under conditions suitable for the growth of the challenge microorganism.

-

Colony Counting: After incubation, the number of colonies on the plates is counted, and the concentration of viable microorganisms (CFU/g or mL) in the product at each time point is calculated.

-

Evaluation: The reduction in the microbial population over time is compared against established criteria (e.g., USP <51>, ISO 11930) to determine if the preservative system is effective.[14]

Figure 3. General workflow for a preservative efficacy (challenge) test.

Conclusion

This compound is a broad-spectrum antimicrobial preservative with demonstrated efficacy against a wide range of bacteria, yeasts, and molds.[1][2][6] Its mechanism of action, the slow release of formaldehyde, provides sustained antimicrobial protection in a variety of product formulations. The quantitative data and experimental protocols presented in this guide offer valuable information for researchers, scientists, and drug development professionals in the evaluation and application of this important preservative.

References

- 1. iscaguard.com [iscaguard.com]

- 2. DMDM Hydantoin Antimicrobial in Cosmetics & Personal Care [periodical.knowde.com]

- 3. DMDM Hydantoin | Preservative for Lotions [preservatives4u.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. ceway.eu [ceway.eu]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. complifegroup.com [complifegroup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]

- 15. skinconsult.com [skinconsult.com]

The Multifaceted Biological Activities of 5,5-Dimethylhydantoin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin scaffold, a five-membered heterocyclic ring system, has long been a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Among these, 5,5-dimethylhydantoin (DMH) and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticonvulsant, and anticancer properties of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing in-depth experimental protocols for their evaluation. The unique properties of DMH as a halogen stabilizer and its role in enzymatic synthesis further underscore its significance in various scientific and industrial applications.

Antimicrobial Activity

Derivatives of 5,5-dimethylhydantoin, particularly N-halamine compounds, have demonstrated potent antimicrobial properties against a wide range of pathogens. These compounds serve as a source of oxidative halogen, which is responsible for their biocidal effects.

Mechanism of Action

The primary antimicrobial mechanism of N-halamine derivatives of 5,5-dimethylhydantoin involves the transfer of an oxidative halogen (typically chlorine or bromine) to the bacterial cell. This process leads to the disruption of essential cellular components and ultimately, cell death. The key steps include:

-

Contact and Halogen Transfer: The N-halamine compound comes into direct contact with the bacterial cell surface.

-

Oxidative Damage: The oxidative halogen is transferred to acceptor molecules on the cell surface, such as proteins and lipids, leading to their oxidation and loss of function.

-

Membrane Disruption: This oxidative damage compromises the integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[1][2]

-

Intracellular Targets: The halogen can also penetrate the cell and oxidize critical intracellular components, including enzymes and nucleic acids, further contributing to cell death.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 5,5-dimethylhydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Escherichia coli | 10-50 | [4] |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Staphylococcus aureus | 10-50 | [4] |

| N-halamine modified chitosan with DMH | Escherichia coli | Not specified, but effective | [5] |

| N-halamine modified chitosan with DMH | Staphylococcus aureus | Not specified, but effective | [5] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

1.3.1. Materials

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture (18-24 hours old)

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Paper disks impregnated with the test compound (e.g., a derivative of 5,5-dimethylhydantoin)

-

Sterile forceps or disk dispenser

-

Incubator (35-37°C)

-

Ruler or caliper

1.3.2. Procedure

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a fresh culture plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[7]

-

-

Application of Antimicrobial Disks:

-

Aseptically place the paper disks impregnated with the test compound onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Space the disks sufficiently to prevent overlapping of the zones of inhibition.[7]

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]

-

The size of the zone of inhibition is inversely proportional to the MIC of the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

-

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin (5,5-diphenylhydantoin), are a cornerstone in the treatment of epilepsy. 5,5-dimethylhydantoin and its analogues also exhibit significant anticonvulsant properties.

Mechanism of Action

The primary mechanism of anticonvulsant action for hydantoin derivatives is the modulation of voltage-gated sodium channels in neurons. By binding to these channels in their inactive state, hydantoins slow the rate of recovery from inactivation. This action limits the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity, thereby preventing the spread of seizures within the brain.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency of hydantoin derivatives is commonly evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests. The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are determined to calculate the protective index (PI = TD₅₀/ED₅₀), which is a measure of the drug's safety margin.

| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Phenytoin | MES | 9.5 | 68.5 | 7.2 | [9] |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | MES | >30 | >300 | - | [9] |

| 5,5-bis(4-fluorophenyl)hydantoin | MES | >30 | >300 | - | [9] |

| 1-Benzenesulfonyl-5,5-diphenylhydantoin | MES | Comparable to Phenytoin | Not Reported | - | [9] |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | MES & scPTZ | Effective | Not Reported | - | [10] |

| Ph-5 (a hemorphin derivative with 5,5'-diphenylhydantoin) | MES | 0.25 µg | >5.1 µg | >20.35 | [11][12] |

| Ph-5 (a hemorphin derivative with 5,5'-diphenylhydantoin) | 6 Hz | 0.358 µg | >5.1 µg | >13.97 | [11][12] |

| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | MES | 8.29 | 54.56 | 6.58 | [13] |

Experimental Protocols

2.3.1. Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.[14]

2.3.1.1. Materials

-

Electroconvulsive shock generator

-

Corneal or ear clip electrodes

-

Male mice (e.g., CF-1 or C57BL/6, 20-30 g)

-

Test compound and vehicle

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution (0.9%)

2.3.1.2. Procedure

-

Animal Preparation: Acclimatize mice for at least 3 days before the experiment with free access to food and water.

-

Drug Administration: Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

-

Seizure Induction: At the time of peak effect of the drug, apply a drop of topical anesthetic to the mouse's corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear clip electrodes.[14][15]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[14]

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.

2.3.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is a model for myoclonic and absence seizures.

2.3.2.1. Materials

-

Male mice (e.g., CF-1, 20-25 g)

-

Test compound and vehicle

-

Pentylenetetrazol (PTZ) solution

-

Observation chambers

2.3.2.2. Procedure

-

Animal Preparation and Dosing: As in the MES test.

-

PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[16]

-

Observation: Place each mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle spasms of the forelimbs, hindlimbs, or jaw) for a period of 30 minutes.[16][17]

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Anticancer Activity

Recent studies have highlighted the potential of 5,5-dimethylhydantoin derivatives as anticancer agents, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of hydantoin derivatives are multifaceted and can vary depending on the specific substitutions on the hydantoin ring. One prominent mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

By inhibiting EGFR, these compounds can block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[18]

Quantitative Data: Cytotoxicity (IC₅₀)

The in vitro anticancer activity of hydantoin derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical) | 5.4 | [17] |

| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast) | 2 | [17] |

| 3-Benzhydryl-5-phenyl substituted hydantoin | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | [17] |

| Hydantoin Derivative 5a | H1975 (Lung) | 1.94 | [19] |

| Hydantoin Derivative 5f | H1975 (Lung) | 1.38 | [19] |

| Hydantoin Derivative 16 | A549 (Lung) | 59 | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

3.3.1. Materials

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compound (hydantoin derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

3.3.2. Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for about 15 minutes to dissolve the formazan crystals.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.

-

Synthesis of 5,5-Dimethylhydantoin and Derivatives

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of 5,5-disubstituted hydantoins, including 5,5-dimethylhydantoin.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

4.1.1. Materials

-

Acetone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

4.1.2. Procedure

-

Reaction Setup: In a reaction flask, combine acetone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[15][21]

-

Heating and Reaction: Heat the mixture to 60-70°C with stirring for several hours. The reaction is typically carried out in a closed vessel to prevent the escape of volatile reactants.[15]

-

Work-up: After the reaction is complete, cool the mixture. Acidify the reaction mixture with hydrochloric acid to precipitate the crude 5,5-dimethylhydantoin.

-

Purification: Filter the crude product and recrystallize from hot water or ethanol to obtain pure 5,5-dimethylhydantoin.[22][23]

Synthesis of N-Substituted Derivatives

N-substituted derivatives of 5,5-dimethylhydantoin can be prepared through various methods, including alkylation of the N-H protons. For example, N-allyl-5,5-dimethylhydantoin can be synthesized by reacting 5,5-dimethylhydantoin with allyl bromide in the presence of a base.[24][25]

Other Applications

Halogen Stabilizer

5,5-Dimethylhydantoin is utilized as a halogen stabilizer in various applications, such as in the paper and pulp industry and in disinfectants. It reacts with free halogens (e.g., chlorine) to form more stable N-halamine compounds. This stabilization enhances the biocidal efficacy of the halogen over a longer period and at higher pH values, while also reducing its corrosivity.

Enzymatic Synthesis of Amino Acids

5-Substituted hydantoins are key intermediates in the enzymatic production of optically pure α-amino acids. The "hydantoinase process" involves a cascade of three enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-amino acid hydrolase. This process allows for the efficient and environmentally friendly synthesis of chiral amino acids, which are valuable building blocks for pharmaceuticals and other fine chemicals.[26]

Conclusion

5,5-Dimethylhydantoin and its derivatives represent a remarkably versatile class of compounds with a wide range of established and emerging biological activities. Their proven efficacy as antimicrobial and anticonvulsant agents, coupled with their growing potential in cancer therapy, highlights the enduring importance of the hydantoin scaffold in drug discovery and development. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating family of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity. | Semantic Scholar [semanticscholar.org]

- 4. jlsb.science-line.com [jlsb.science-line.com]

- 5. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asm.org [asm.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. apec.org [apec.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 19. brieflands.com [brieflands.com]

- 20. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin - Beijing Institute of Technology [pure.bit.edu.cn]

- 26. benchchem.com [benchchem.com]

Understanding the biocidal properties of formaldehyde-releasing agents

An In-depth Technical Guide to the Biocidal Properties of Formaldehyde-Releasing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde-releasing agents (FRAs) are a class of antimicrobial compounds widely utilized as preservatives in a variety of products, including cosmetics, personal care items, and industrial formulations like metalworking fluids.[1][2][3] Their efficacy stems from the slow decomposition of the parent molecule to release formaldehyde, a potent, broad-spectrum biocide.[1][4] This controlled release mechanism ensures a prolonged antimicrobial effect at concentrations effective against microbial growth but intended to be low enough to minimize human toxicity.[1] This guide provides a technical overview of the biocidal properties of FRAs, their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Common Formaldehyde-Releasing Agents

A variety of chemical compounds function as formaldehyde-releasers. Some of the most commonly used agents in industrial and cosmetic applications include:

-

DMDM Hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione)[3][5]

-

Bronopol (2-Bromo-2-Nitropropane-1,3-Diol)[3]

The rate of formaldehyde release is a critical factor in the efficacy and safety profile of these agents and is influenced by environmental conditions such as pH, temperature, and the product matrix.[6][7][8]

Mechanism of Biocidal Action

The antimicrobial activity of FRAs is not inherent to the parent molecule but is a function of the released formaldehyde.[9] Formaldehyde is a highly reactive electrophile that exerts its biocidal effect through non-specific interactions with essential biological macromolecules, leading to cellular dysfunction and death.[3][5]

Molecular Interactions

The primary mechanism of formaldehyde's toxicity involves its reaction with nucleophilic groups in proteins and nucleic acids.[5][10]

-

Reaction with Proteins: Formaldehyde readily reacts with the primary amine groups (-NH₂) of amino acids (e.g., lysine) and the thiol groups (-SH) of cysteine.[5] This interaction forms unstable N-methylol adducts which can further react with another amine group to form stable methylene bridges (-CH₂-), resulting in intra- and intermolecular protein cross-linking.[5] This cross-linking alters protein structure, leading to enzyme inactivation and disruption of cellular functions.[1][11]

-

Reaction with Nucleic Acids: The amine groups on nucleotide bases (adenine, guanine, and cytosine) in DNA and RNA are also susceptible to attack by formaldehyde. This leads to the formation of DNA-protein and DNA-DNA cross-links, which can inhibit DNA replication and transcription, ultimately causing cell death.[3][12]

The following diagram illustrates the signaling pathway of formaldehyde's biocidal action.

Caption: Signaling pathway of formaldehyde's biocidal action.

Quantitative Efficacy Data

The effectiveness of FRAs varies depending on the specific agent, its concentration, the target microorganism, and the exposure time.[13][14]

Bactericidal Kill Rates

The following table summarizes the bactericidal efficacy of several FRAs against various antibiotic-sensitive and -resistant microbial pathogens.[13][14]

| Formaldehyde-Releasing Agent | Concentration | Microorganism | Incubation Time | Kill Rate (%) |

| Sodium Hydroxymethylglycinate (SMG) | 40 mM | MRSA | 120 min | > 95% |

| Diazolidinyl Urea (DAU) | 40 mM | VRE | 120 min | > 94% |

| Various FRAs | Not specified | Pseudomonas aeruginosa | Not specified | High susceptibility |

| Various FRAs | 100 mM | Candida albicans | Not specified | > 50% |

Data sourced from a study on the ex vivo anti-microbial efficacy of various formaldehyde releasers.[13][14] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Relative Formaldehyde Release

The amount of formaldehyde released varies significantly between different agents. A study investigating formaldehyde release from eight common preservatives found the following relative order:[7]

Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl Urea > Methenamine > Bronopol > Poly(p-toluenesulfonamide-co-formaldehyde)

This ranking highlights the importance of selecting an appropriate FRA based on the desired level of antimicrobial activity and the regulatory limits for free formaldehyde.

Experimental Protocols

Evaluating the biocidal properties of FRAs involves standardized antimicrobial testing methods. Below are detailed protocols for key experiments.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][13][15]

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation of FRA dilutions: Prepare a series of two-fold dilutions of the FRA in a suitable broth medium (e.g., Tryptic Soy Broth) in the wells of a 96-well microtiter plate.[13]

-

Inoculum preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[15]

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the FRA dilutions. Include positive (broth and inoculum, no FRA) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.[8]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the FRA at which no visible growth is observed.[6][15]

Protocol for Kill Rate Assay

This assay quantifies the percentage of microorganisms killed by an FRA over a specific time period.[14]

Methodology:

-

Exposure: Prepare suspensions of the test microorganism and expose them to various concentrations of the FRA for defined periods (e.g., 30, 60, 120 minutes).[14] A control suspension with no FRA is also prepared.

-

Neutralization and Plating: At the end of each exposure time, take an aliquot from each suspension, add it to a neutralizing broth to stop the action of the FRA, and perform serial dilutions. Plate the dilutions onto an appropriate agar medium.

-

Incubation: Incubate the plates at the optimal growth temperature until colonies are visible.

-

Colony Counting: Count the number of colony-forming units (CFUs) on each plate.

-

Calculation of Kill Rate: The kill rate is calculated using the following formula:[14] Kill Rate (%) = [1 - (CFU in FRA-treated sample / CFU in control sample)] x 100

Protocol for Measuring Formaldehyde Release Rate

This protocol determines the concentration of formaldehyde released from an FRA under specific conditions using High-Performance Liquid Chromatography (HPLC).[7][16]

Caption: Workflow for measuring formaldehyde release by HPLC.

Methodology:

-

Sample Preparation: Prepare solutions of the FRA at a known concentration in the desired matrix (e.g., water, buffer at a specific pH, or a cosmetic formulation).[7]

-

Incubation: Incubate the samples under controlled conditions of temperature and time.

-

Derivatization: At predetermined time intervals, withdraw an aliquot of the sample and react it with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable, detectable product.[7][16]

-

HPLC Analysis: Analyze the derivatized sample using a reversed-phase HPLC system with a UV detector.

-

Quantification: Create a standard curve using known concentrations of formaldehyde-DNPH derivative. Use this curve to determine the concentration of formaldehyde released in the samples at each time point.[7]

Conclusion

Formaldehyde-releasing agents are effective broad-spectrum biocides whose activity is attributable to the controlled release of formaldehyde. This active molecule disrupts essential cellular processes in microorganisms by cross-linking proteins and nucleic acids. The selection of an appropriate FRA for a specific application requires careful consideration of its formaldehyde release profile, the target microorganisms, and the formulation matrix. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the biocidal efficacy of these important preservative compounds.

References

- 1. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 2. hielscher.com [hielscher.com]

- 3. Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Connecting Algal Polysaccharide Degradation to Formaldehyde Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 2.4.2. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 14. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal and pH Stability of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is a widely utilized preservative in the cosmetic and personal care industries. Its efficacy relies on the controlled release of formaldehyde, which creates an antimicrobial environment. The stability of DMDM hydantoin is paramount to its function and is significantly influenced by both temperature and pH. This technical guide provides a comprehensive overview of the thermal and pH stability of DMDM hydantoin, presenting available quantitative data, detailed experimental protocols for stability assessment, and a visualization of its degradation pathway. This information is intended to assist researchers, scientists, and drug development professionals in the formulation and evaluation of products containing this preservative.

Introduction

This compound (DMDM hydantoin) is a hydantoin derivative that serves as a formaldehyde-releaser.[1] Its primary function in cosmetic and personal care products is to prevent microbial contamination, thereby extending shelf life and ensuring consumer safety.[2][3] The antimicrobial activity of DMDM hydantoin is attributed to the slow release of formaldehyde in aqueous solutions.[1] This controlled release mechanism is highly dependent on the formulation's pH and the storage temperature.[4] Understanding the stability profile of DMDM hydantoin under various conditions is therefore critical for formulators to ensure optimal preservative efficacy and to control the concentration of free formaldehyde in the final product.[5]

Quantitative Stability Data

The stability of DMDM hydantoin is influenced by both pH and temperature. The following tables summarize the available quantitative data on its stability under different conditions.

Table 1: pH Stability of DMDM Hydantoin in Aqueous Solution at 35°C

| pH | Half-life (t½) | Observation |

| 4 | No hydrolysis observed | Stable |

| 7 | < 1 day | Susceptible to hydrolysis |

| 9 | < 1 day | Susceptible to hydrolysis |

Data sourced from a hydrolysis study citing OECD Guideline 111.[6]

Table 2: General Thermal Stability of DMDM Hydantoin

| Temperature | Observation |

| Below 40°C | Recommended for addition to product to avoid decomposition.[7] |

| Up to 80°C | Generally considered heat resistant in formulations.[8][9] |

| 198-200°C | Decomposes upon boiling.[6] |

Decomposition Pathway

The decomposition of DMDM hydantoin in aqueous solution proceeds through the hydrolysis of its N-hydroxymethyl groups, leading to the release of formaldehyde and the formation of several degradation products. The primary degradation products identified are 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and ultimately 5,5-dimethylhydantoin (DMH).[10][11]

Caption: Degradation pathway of DMDM Hydantoin.

Experimental Protocols

The following protocols provide a framework for conducting thermal and pH stability studies of DMDM hydantoin in a laboratory setting.

General Experimental Workflow for Stability Testing

The workflow for assessing the stability of DMDM hydantoin involves sample preparation, incubation under controlled conditions, sampling at predetermined intervals, and analysis of the samples to quantify the remaining DMDM hydantoin and its degradation products.

Caption: Experimental workflow for stability testing.

Detailed Protocol for pH Stability Testing

-